molecular formula C9H4F5NO2 B12876865 2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole

2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B12876865
M. Wt: 253.12 g/mol
InChI Key: ITEXDYFYUSNJLY-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole is an organic compound belonging to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of difluoromethyl and trifluoromethoxy groups attached to the benzoxazole core. It is known for its high thermal stability and low volatility, making it useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate reagents. One common method includes the reaction of 2-aminophenols with aldehydes in the presence of catalysts such as samarium triflate under mild conditions . Another approach involves the aminocarbonylation of aryl and vinyl bromides followed by acid-mediated ring closure .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The presence of difluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both difluoromethyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C9H4F5NO2

Molecular Weight

253.12 g/mol

IUPAC Name

2-(difluoromethyl)-5-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H4F5NO2/c10-7(11)8-15-5-3-4(17-9(12,13)14)1-2-6(5)16-8/h1-3,7H

InChI Key

ITEXDYFYUSNJLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)C(F)F

Origin of Product

United States

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